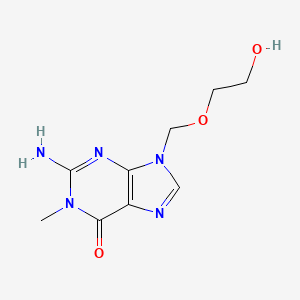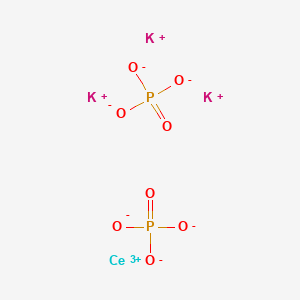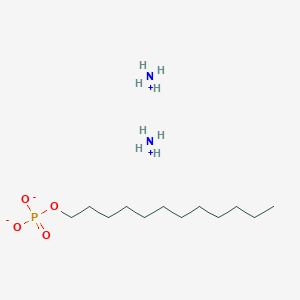
Phosphoric acid, dodecyl ester, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biodiesel , is a renewable, biodegradable fuel derived from various organic sources such as vegetable oils, animal fats, and recycled cooking oils. It is an alternative to conventional diesel fuel and is used in diesel engines without requiring significant modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biodiesel is primarily produced through a chemical process called transesterification . This involves reacting triglycerides (fats/oils) with an alcohol (usually methanol or ethanol) in the presence of a catalyst (typically sodium hydroxide or potassium hydroxide). The reaction conditions generally include:
Temperature: 50-60°C
Pressure: Atmospheric pressure
Reaction Time: 1-2 hours
Industrial Production Methods
In industrial settings, biodiesel production involves the following steps:
Feedstock Preparation: Cleaning and drying the raw materials.
Transesterification: Mixing the feedstock with alcohol and catalyst in a reactor.
Separation: Separating the biodiesel from the glycerol byproduct.
Purification: Washing and drying the biodiesel to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Biodiesel undergoes several chemical reactions, including:
Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation products.
Hydrolysis: Reaction with water can produce free fatty acids and glycerol.
Polymerization: Under certain conditions, biodiesel can polymerize, leading to the formation of gums and deposits.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat can accelerate oxidation.
Hydrolysis: Water and acidic or basic conditions can promote hydrolysis.
Polymerization: High temperatures and the presence of catalysts can induce polymerization.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Polymerization: Gums and deposits.
Wissenschaftliche Forschungsanwendungen
Biodiesel has a wide range of scientific research applications, including:
Chemistry: Studying the transesterification process and developing new catalysts.
Biology: Investigating the biodegradability and environmental impact of biodiesel.
Medicine: Exploring the potential use of biodiesel byproducts in pharmaceuticals.
Industry: Developing more efficient production methods and improving fuel quality.
Wirkmechanismus
Biodiesel works by combusting in diesel engines to produce energy. The combustion process involves the oxidation of the fatty acid methyl esters in biodiesel, releasing energy in the form of heat. The molecular targets and pathways involved include:
Combustion Pathway: Oxidation of carbon and hydrogen atoms in the fatty acid chains.
Energy Release: Conversion of chemical energy into mechanical energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Petroleum Diesel: Derived from crude oil, non-renewable, and produces higher emissions.
Ethanol: Alcohol-based fuel, renewable, but less energy-dense than biodiesel.
Hydrogenated Vegetable Oil (HVO): Similar to biodiesel but produced through hydrogenation rather than transesterification.
Uniqueness
Biodiesel stands out due to its:
Renewability: Produced from organic sources.
Biodegradability: Breaks down more easily in the environment.
Compatibility: Can be used in existing diesel engines with minimal modifications.
Eigenschaften
CAS-Nummer |
90605-05-3 |
|---|---|
Molekularformel |
C12H33N2O4P |
Molekulargewicht |
300.38 g/mol |
IUPAC-Name |
diazanium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3 |
InChI-Schlüssel |
OEGDRYRDQUBDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


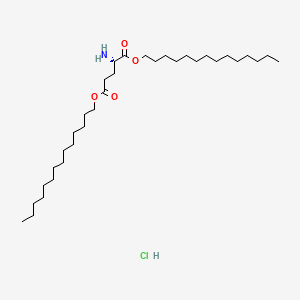
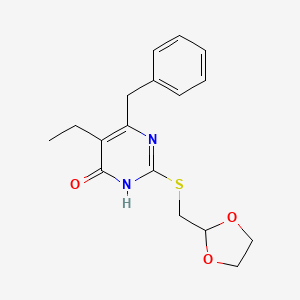
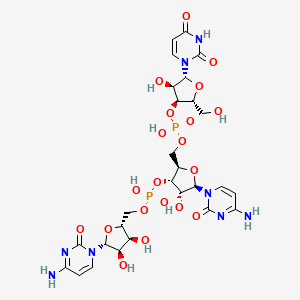
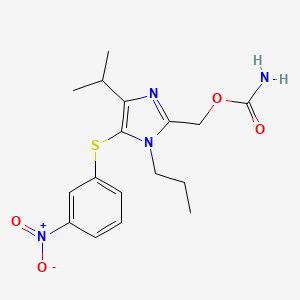
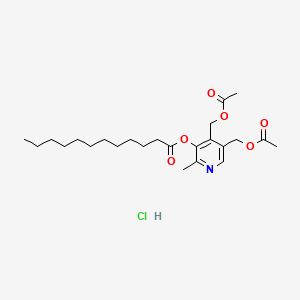
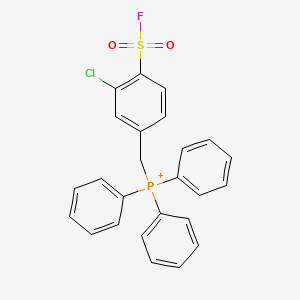
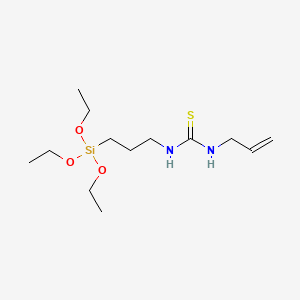
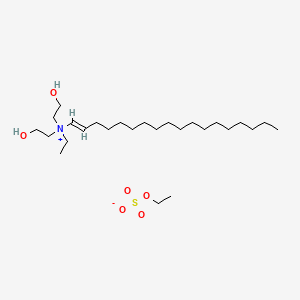


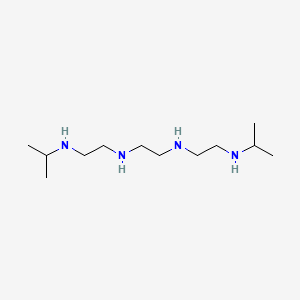
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
